2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide
CAS No.: 54819-76-0
Cat. No.: VC21488287
Molecular Formula: C11H10BrN3O2S
Molecular Weight: 328.19g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54819-76-0 |
|---|---|
| Molecular Formula | C11H10BrN3O2S |
| Molecular Weight | 328.19g/mol |
| IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide |
| Standard InChI | InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |
| Standard InChI Key | ILUURQZRUVBUDF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)Br |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)Br |
Introduction
2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a thiazole ring fused with an acetamide group and a bromophenyl substituent, which contribute to its physicochemical and pharmacological characteristics.
Structural Features
The structure of this compound is defined by:
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Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
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Amino and Oxo Groups: Positioned at the second and fourth positions of the thiazole ring, respectively.
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Bromophenyl Substituent: Attached to the acetamide group, enhancing lipophilicity and potential biological activity.
Molecular Formula:
C11H10BrN3O2S
Key Functional Groups:
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Thiazole ring
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Amino group (-NH2)
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Bromophenyl group
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Acetamide linkage (-CONH)
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Thiazole Ring: Reacting thiourea with α-haloketones under acidic or basic conditions.
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Introduction of the Acetamide Group: Using chloroacetamide derivatives in the presence of a base.
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Bromination: Incorporating the bromophenyl moiety through electrophilic substitution.
These steps ensure high yields and purity, confirmed by spectroscopic methods such as NMR and IR.
Anticancer Potential
Studies on related compounds suggest strong cytotoxicity against cancer cell lines like MCF7 (breast cancer). The thiazole core interacts with DNA or enzymes involved in tumor growth, while the bromophenyl group improves selectivity.
Anti-inflammatory Effects
Molecular docking studies indicate that similar compounds inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.
Spectroscopic Data:
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NMR (Proton & Carbon): Confirms the presence of characteristic functional groups.
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IR Spectroscopy: Identifies key bonds such as C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹).
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Mass Spectrometry: Verifies molecular weight and fragmentation pattern.
Applications in Drug Development
Due to its promising biological profile, this compound is a candidate for:
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Antimicrobial Agents: Effective against resistant pathogens.
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Anticancer Drugs: Potential lead molecule for breast cancer therapies.
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Anti-inflammatory Medications: Targeting COX/LOX pathways.
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